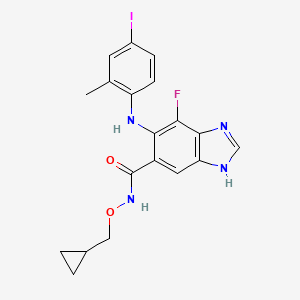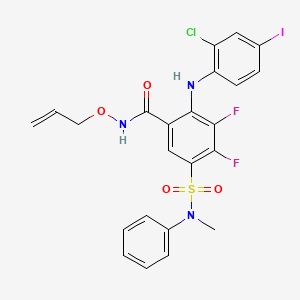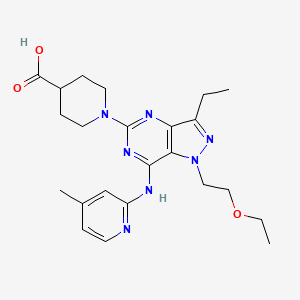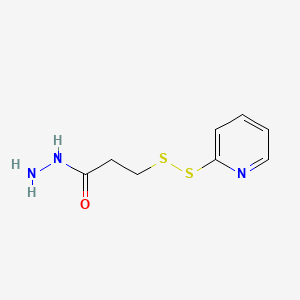
PEG6-Tos
Übersicht
Beschreibung
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Synthesis Analysis
This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Structure Analysis
This compound contains total 54 bond(s); 26 non-H bond(s), 8 multiple bond(s), 16 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 hydroxyl group(s), 1 primary alcohol(s), 4 ether(s) (aliphatic), and 1 sulfonate(s) (thio-/dithio-) .
Chemical Reactions Analysis
The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Physical And Chemical Properties Analysis
This compound is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
PEG6-Tos: wird in der Entwicklung von Arzneimittel-Abgabesystemen aufgrund seines hydrophilen PEG-Abstandsstückes, das die Löslichkeit in wässrigen Medien erhöht, weit verbreitet eingesetzt . Das Vorhandensein einer Tosylgruppe ermöglicht eine weitere Derivatisierung, wodurch es sich ideal für die Konjugation von Arzneimitteln mit Targeting-Liganden oder therapeutischen Molekülen eignet. Dies erhöht die Bioverfügbarkeit und Wirksamkeit von Arzneimitteln, indem es ihre kontrollierte Freisetzung und gezielte Abgabe an bestimmte Stellen im Körper ermöglicht.
PROTAC-Synthese
Im Bereich der gezielten Proteinabbau dient This compound als entscheidendes Verbindungsstück bei der Synthese von PROTACs (PROteolysis TArgeting Chimeras) . PROTACs sind bifunktionale Moleküle, die eine E3-Ubiquitin-Ligase an ein Zielprotein rekrutieren, was zu dessen Ubiquitinierung und anschließendem Abbau durch das Proteasom führt. Das this compound-Verbindungsstück spielt eine bedeutende Rolle bei der Aufrechterhaltung des geeigneten Abstands zwischen der Ligase und dem Zielprotein, was für die Bildung eines funktionellen ternären Komplexes unerlässlich ist.
Biokonjugationstechniken
This compound: ist ein wichtiges Werkzeug in Biokonjugationsstrategien, bei denen es verwendet wird, um verschiedene Biomoleküle an Oberflächen oder andere Moleküle zu koppeln . Seine reaktive Tosylgruppe wirkt als hervorragende Abgangsgruppe für nukleophile Substitutionsreaktionen und ermöglicht die Konjugation von Peptiden, Proteinen oder Oligonukleotiden an PEG-Ketten. Dies hat Anwendungen bei der Herstellung von Biosensoren, diagnostischen Werkzeugen sowie bei der Stabilisierung von Enzymen und anderen Proteinen.
Nanotechnologie
In der Nanotechnologie wird This compound zur Modifizierung der Oberflächeneigenschaften von Nanopartikeln verwendet . Die PEG-Modifizierung von Nanopartikeln verbessert ihre Stabilität, Löslichkeit und Biokompatibilität, was besonders wichtig für medizinische Anwendungen wie Bildgebung, Diagnostik und als Träger für die Arzneimittelfreisetzung ist.
Medizinische Diagnostik
This compound: Derivate bilden Hydrogele, die bei der chirurgischen Wundverschluss und Hämostase eingesetzt werden . Diese Hydrogele verfestigten sich bei Kontakt mit Körperflüssigkeiten und bilden eine Barriere gegen Blutungen und Infektionen. Sie werden in verschiedenen medizinischen Szenarien eingesetzt, darunter Augenheilkunde und Wirbelsäulenoperationen, und bauen sich nach der Wundheilung auf natürliche Weise ab.
Materialwissenschaft
In der Materialwissenschaft wird This compound zur Modifizierung von Chromatographiemitteln und als Phasenmodifikator in der Kapillarelektrophorese verwendet . Es verändert die Retention von Makromolekülen und erhält deren strukturelle Stabilität während der Trennungsprozesse. Dies ist entscheidend für die Reinigung komplexer biologischer Proben und die Analyse großer Biomoleküle.
In Vivo
PEG6-Tos has been used in a variety of in vivo studies, including studies of cell migration, cell adhesion, and tissue engineering. It has also been used to study the effects of drugs on the body and to study the effects of gene expression.
In Vitro
PEG6-Tos has been used in a variety of in vitro studies, including studies of cell proliferation, cell differentiation, and gene expression. It has also been used to study the effects of drugs on cells and to study the effects of gene expression.
Wirkmechanismus
Target of Action
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . It is primarily used as a linker in the synthesis of PROTACs . PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein .
Mode of Action
The hydrophilic PEG spacer in this compound increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions . This allows the this compound to bind to the target protein and the E3 ligase, facilitating the degradation of the target protein .
Pharmacokinetics
The hydrophilic peg spacer is known to increase solubility in aqueous media , which could potentially enhance absorption and distribution. The tosyl group being a good leaving group might influence metabolism and excretion
Result of Action
The primary result of the action of this compound is the degradation of the target protein . This can lead to various molecular and cellular effects depending on the function of the target protein. For example, if the target protein is a key player in a disease pathway, its degradation could potentially disrupt the disease pathway and alleviate disease symptoms.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH and temperature of the environment could potentially affect the stability and reactivity of the tosyl group Additionally, the presence of other molecules could influence the efficacy of this compound, as they could compete with the target protein for binding to the PROTAC
Biologische Aktivität
PEG6-Tos has been found to have a variety of biological activities. It has been found to inhibit cell adhesion, cell migration, and cell proliferation. It has also been found to inhibit the expression of certain genes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as proteases and phosphatases. It has also been found to affect the activity of certain hormones, such as insulin.
Vorteile Und Einschränkungen Für Laborexperimente
PEG6-Tos has a number of advantages over other polymers in terms of its chemical and physical properties. It is highly stable, low in toxicity, and relatively low in cost. However, it is not suitable for use in long-term experiments, as it is not very stable over time.
Zukünftige Richtungen
PEG6-Tos has a number of potential future applications. It could be used to study the effects of drugs on the body and to study the effects of gene expression. It could also be used to study the effects of environmental pollutants on the body. Additionally, it could be used to study the effects of nutrition on the body. It could also be used to study the effects of aging on the body. Finally, it could be used to study the effects of radiation on the body.
Biochemische Analyse
Biochemical Properties
PEG6-Tos is a PEG derivative containing a hydroxyl group with a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The hydroxyl group enables further derivatization or replacement with other reactive functional groups . The tosyl group is a very good leaving group for nucleophilic substitution reactions .
Molecular Mechanism
It is known that the tosyl group is a good leaving group for nucleophilic substitution reactions . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression.
Eigenschaften
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28O8S/c1-16-2-4-17(5-3-16)26(19,20)25-15-14-24-13-12-23-11-10-22-9-8-21-7-6-18/h2-5,18H,6-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSODVVYOWINKAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(S)-2-(4'-Bromo-[1,1'-biphenyl]-4-ylsulfonamido)-3-methylbutanoic acid](/img/structure/B1679123.png)

![(2S)-3-(1H-indol-3-yl)-2-methyl-2-[(4-nitrophenyl)carbamoylamino]-N-[(1-pyridin-2-ylcyclohexyl)methyl]propanamide](/img/structure/B1679125.png)
![6-(2,6-Dichlorophenyl)-8-methyl-2-(4-morpholin-4-ylanilino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B1679128.png)

![N-{4-[(3-Bromophenyl)amino]quinazolin-6-Yl}propanamide](/img/structure/B1679130.png)



![2-[3-(2,6-Dimethylpiperazin-1-yl)phenyl]-2-phenylpentanamide](/img/no-structure.png)

![Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B1679143.png)

